
2-Diaminomethylene-1,3-diphenyl-1,3-propanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diaminomethylidene)-1,3-diphenylpropane-1,3-dione is an organic compound with a unique structure that features both amine and ketone functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diaminomethylidene)-1,3-diphenylpropane-1,3-dione typically involves the reaction of benzil with guanidine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(Diaminomethylidene)-1,3-diphenylpropane-1,3-dione can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-(Diaminomethylidene)-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine and diketone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
Oxidation: Imine and diketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amine derivatives.
科学研究应用
2-(Diaminomethylidene)-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 2-(Diaminomethylidene)-1,3-diphenylpropane-1,3-dione involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. Its amine groups can also participate in nucleophilic attacks, leading to the formation of covalent bonds with biological molecules.
相似化合物的比较
Similar Compounds
2-(Diaminomethylidene)hydrazino)phenyl]iminothiourea: Known for its bacteriostatic properties and potential antineoplastic activity.
Phenformin: A phenethyl biguanide derivative with antidiabetic and anticancer properties.
Uniqueness
2-(Diaminomethylidene)-1,3-diphenylpropane-1,3-dione is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C16H14N2O2 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
(E)-2-benzoyl-3-hydroxy-3-phenylprop-2-enimidamide |
InChI |
InChI=1S/C16H14N2O2/c17-16(18)13(14(19)11-7-3-1-4-8-11)15(20)12-9-5-2-6-10-12/h1-10,19H,(H3,17,18)/b14-13- |
InChI 键 |
GHHAGAONRQSGDN-YPKPFQOOSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)C2=CC=CC=C2)/C(=N)N)/O |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)C(=N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




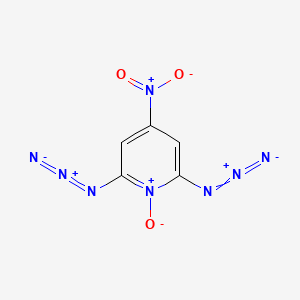

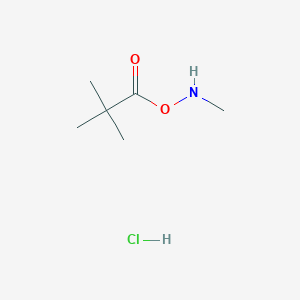


![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
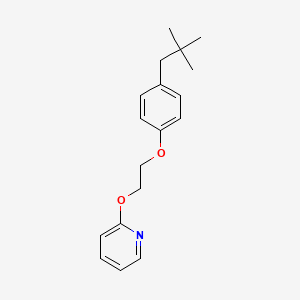

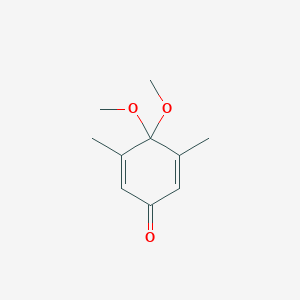

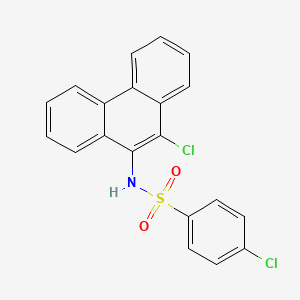
![Methyl difluoro[(heptadecafluorooctyl)oxy]acetate](/img/structure/B14299644.png)
